3-((Trimethylsilyl)oxy)indene

Description

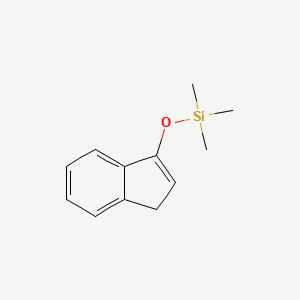

3-((Trimethylsilyl)oxy)indene (C₁₂H₁₈OSi) is a substituted indene derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group at the 3-position of the indene backbone. Indene itself is a bicyclic hydrocarbon composed of fused benzene and cyclopentene rings. The introduction of the trimethylsilyloxy group enhances steric bulk and electronic effects, influencing reactivity and stability.

Properties

CAS No. |

31928-64-0 |

|---|---|

Molecular Formula |

C12H16OSi |

Molecular Weight |

204.34 g/mol |

IUPAC Name |

3H-inden-1-yloxy(trimethyl)silane |

InChI |

InChI=1S/C12H16OSi/c1-14(2,3)13-12-9-8-10-6-4-5-7-11(10)12/h4-7,9H,8H2,1-3H3 |

InChI Key |

YXZRFWIVBXHTBE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=CCC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Physical State : Trimethylsilylindene derivatives are typically liquids. For example, trimethylsilylindene isomers are described as clear, colorless liquids with a density of 0.922 g/mL .

- Stability : Sensitive to polymerization under light and oxygen, requiring storage in inert atmospheres (argon/nitrogen) .

- Spectroscopic Data : The 'HNMR spectrum of the 3-(trimethylsilyl)indene isomer shows a distinct singlet at δ 6.031 for the trimethylsilyl group .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thermal and Environmental Stability

- Polymerization Potential: Indene oxide-derived polycarbonates exhibit high thermal stability (up to 249°C) and glass transition temperatures (Tg = 134°C) . In contrast, this compound’s polymerization sensitivity under light/O₂ suggests lower thermal resilience .

- Environmental Persistence : Unsubstituted indene degrades slower than naphthalene in groundwater due to structural rigidity . The trimethylsilyloxy group may further hinder biodegradation, though direct data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.